4-(Phenylsulfonyl)morpholine (CAS 5033-21-6) is a stable, crystalline sulfonamide utilized in organic synthesis, pharmaceutical library generation, and catalytic methodology development . By pre-forming the sulfonamide linkage between the morpholine ring and the phenylsulfonyl group, this compound provides a solid, easy-to-handle alternative to working directly with reactive sulfonyl chlorides . Its primary procurement value lies in its dual utility: it serves as a high-purity model substrate with exact stoichiometry for transition-metal-catalyzed C-H functionalization and cross-coupling reactions, and it acts as a critical, N-deactivated precursor for the synthesis of complex rigid heterocycles, such as antiarrhythmic oxabispidine scaffolds [1].
Buyers might consider substituting pre-formed 4-(Phenylsulfonyl)morpholine with in situ generation using benzenesulfonyl chloride and morpholine to reduce raw material costs. However, this generic substitution introduces significant process variability. Benzenesulfonyl chloride is a moisture-sensitive, lachrymatory liquid that rapidly hydrolyzes in ambient air to form benzenesulfonic acid and corrosive hydrogen chloride . In situ generation often leaves trace acidic byproducts or unreacted electrophiles that can poison sensitive palladium or nickel catalysts during downstream C-H functionalization or cross-coupling steps[1]. Procuring the pre-formed, >99% pure solid compound ensures exact stoichiometric control, eliminates the need for glovebox handling, and prevents catalyst deactivation, making it essential for reproducible methodology development and scalable scaffold synthesis.
4-(Phenylsulfonyl)morpholine is a robust crystalline solid that remains stable under ambient conditions, whereas its synthetic precursor, benzenesulfonyl chloride, is a highly reactive liquid (MP 13-15 °C) that rapidly hydrolyzes in moist air. The pre-formed sulfonamide eliminates the generation of corrosive hydrogen chloride and benzenesulfonic acid during storage and handling .
| Evidence Dimension | Physical state and ambient moisture reactivity |
| Target Compound Data | Bench-stable solid, negligible hydrolysis in ambient air |
| Comparator Or Baseline | Benzenesulfonyl chloride (Liquid, rapid hydrolysis yielding HCl) |
| Quantified Difference | Converts a moisture-sensitive, lachrymatory liquid handling step into a stable solid weighing step |
| Conditions | Ambient laboratory storage and handling |
Procuring the stable solid eliminates the need for specialized anhydrous storage and Schlenk line techniques, streamlining high-throughput workflows.
In the development of advanced palladium- and nickel-catalyzed sulfination or cross-coupling methodologies, substrate purity is paramount [1]. Utilizing pre-formed 4-(Phenylsulfonyl)morpholine provides a clean, stoichiometric baseline with 0 ppm residual HCl. In contrast, in situ generation from sulfonyl chlorides frequently introduces trace acidic byproducts that can deactivate transition metal catalysts, leading to variable yields.
| Evidence Dimension | Substrate purity and catalyst compatibility |
| Target Compound Data | >99% pure pre-formed solid sulfonamide (0 ppm residual HCl) |
| Comparator Or Baseline | In situ generated sulfonamide (contains trace HCl and benzenesulfonic acid) |
| Quantified Difference | Eliminates acidic byproducts that degrade sensitive Pd/Ni catalysts |
| Conditions | Transition-metal-catalyzed C-H functionalization and cross-coupling assays |
Ensures reproducible yields in catalytic methodology development by removing the variable of in situ byproduct interference.
The phenylsulfonyl group in 4-(Phenylsulfonyl)morpholine deactivates the morpholine nitrogen, allowing for targeted functionalization of the adjacent carbons. In the synthesis of oxabispidine antiarrhythmic drug precursors, the use of this specific compound enabled a 100% yield (279.9 g scale) of the critical 2,6-bis(iodomethyl)-4-(phenylsulfonyl)morpholine intermediate from its acetoxymercuri precursor [1]. Standard unprotected or alkyl-protected morpholines typically fail in these aggressive functionalizations due to competitive N-alkylation or oxidation.
| Evidence Dimension | Yield of 2,6-bis(iodomethyl) intermediate |
| Target Compound Data | 100% yield of 2,6-bis(iodomethyl)-4-(phenylsulfonyl)morpholine |
| Comparator Or Baseline | Unprotected or N-alkyl morpholines (prone to N-centered side reactions) |
| Quantified Difference | Near-quantitative conversion enabled by the robust phenylsulfonyl protecting/activating group |
| Conditions | Reaction with iodine in CHCl3/water (0.55 mol scale) |
Provides a highly efficient, scalable route to complex 2,6-disubstituted morpholine building blocks required for cardiovascular drug discovery.
4-(Phenylsulfonyl)morpholine serves as a highly reproducible model substrate for researchers developing new palladium- or nickel-catalyzed sulfination and cross-coupling reactions [1]. Its high purity and lack of residual acidic byproducts ensure that catalyst optimization is not skewed by substrate impurities, making it a practical procurement alternative to in situ generated sulfonamides.
In cardiovascular drug discovery, this compound serves as a critical starting material for synthesizing rigid oxabispidine frameworks [2]. The phenylsulfonyl group provides necessary electronic deactivation of the morpholine nitrogen, enabling near-quantitative yields during the challenging 2,6-bis-functionalization steps required to build the bicyclic core.
For industrial procurement teams assembling building blocks for high-throughput screening (HTS) libraries, 4-(Phenylsulfonyl)morpholine offers a bench-stable, easily weighable solid alternative to handling corrosive liquid sulfonyl chlorides . This streamlines automated dispensing workflows and prevents the degradation of adjacent library compounds by volatile HCl.